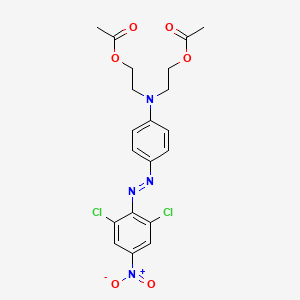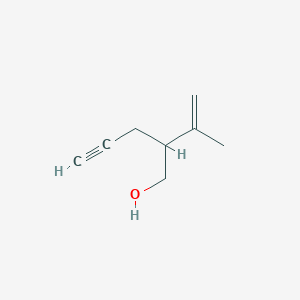
Ethanol, 2,2'-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) is an organic compound known for its use as a colorant dye in various industrial applications. This compound is characterized by its complex structure, which includes azo and imino groups, making it a versatile chemical in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) typically involves the reaction of 2,6-dichloro-4-nitroaniline with a diazonium salt, followed by coupling with an aromatic amine. The resulting azo compound is then reacted with ethanol and acetic anhydride to form the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azo compounds, amino derivatives, and other functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The azo and imino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
- Ethanol, 2,2’-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dichloro and nitro groups enhances its reactivity and stability compared to similar compounds .
Eigenschaften
CAS-Nummer |
55619-17-5 |
|---|---|
Molekularformel |
C20H20Cl2N4O6 |
Molekulargewicht |
483.3 g/mol |
IUPAC-Name |
2-[N-(2-acetyloxyethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H20Cl2N4O6/c1-13(27)31-9-7-25(8-10-32-14(2)28)16-5-3-15(4-6-16)23-24-20-18(21)11-17(26(29)30)12-19(20)22/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
FUTQQMRXKBWFIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)






